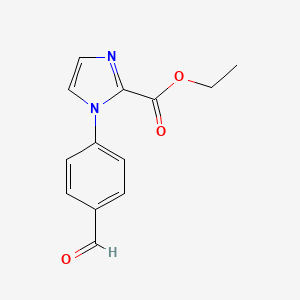

Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an ethyl ester group, a formyl group attached to a phenyl ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-formylbenzoic acid with ethyl imidazole-2-carboxylate under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Ethyl 1-(4-carboxyphenyl)-1H-imidazole-2-carboxylate.

Reduction: Ethyl 1-(4-hydroxymethylphenyl)-1H-imidazole-2-carboxylate.

Substitution: Ethyl 1-(4-nitrophenyl)-1H-imidazole-2-carboxylate or Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate.

Scientific Research Applications

Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The formyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially disrupting their normal function.

Comparison with Similar Compounds

Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 1-(4-methylphenyl)-1H-imidazole-2-carboxylate: This compound has a methyl group instead of a formyl group, which affects its reactivity and biological activity.

Ethyl 1-(4-nitrophenyl)-1H-imidazole-2-carboxylate: The presence of a nitro group significantly alters the compound’s electronic properties and reactivity.

Ethyl 1-(4-hydroxyphenyl)-1H-imidazole-2-carboxylate: The hydroxyl group introduces hydrogen bonding capabilities, influencing the compound’s solubility and interaction with biological targets.

This compound is unique due to the presence of the formyl group, which provides distinct reactivity and potential for various applications in research and industry.

Biological Activity

Introduction

Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate (CAS Number: 33543-78-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, focusing on its antitumor effects, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉N₃O₄ |

| Molecular Weight | 233.2 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Melting Point | 176-178 °C |

| Boiling Point | 269.5 ± 23.0 °C at 760 mmHg |

| LogP | 0.52 |

This compound is characterized by its imidazole ring and a formylphenyl substituent, contributing to its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. Notably, it has been shown to exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells.

Key Findings:

- In vitro studies demonstrated that this compound induced apoptosis in cancer cells by modulating the expression of apoptosis-related proteins such as Bax and Bcl-2. Specifically, it increased Bax levels while decreasing Bcl-2 levels, leading to enhanced apoptotic signaling pathways .

- The compound exhibited an IC₅₀ value of approximately 18.53 µM against HeLa cells, comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

The mechanism by which this compound exerts its antitumor effects involves:

- Induction of Apoptosis: The compound triggers apoptosis through the mitochondrial pathway, characterized by the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic factors .

- Selectivity for Tumor Cells: Research indicates that the compound possesses a selectivity index indicating a significantly higher tolerance in normal cells compared to tumor cells, suggesting potential for reduced side effects during treatment .

Study on Antiproliferative Effects

A study published in Molecules evaluated the antiproliferative effects of various imidazole derivatives, including this compound. The results indicated:

- The compound exhibited superior activity compared to traditional chemotherapeutics.

- It was particularly effective in inducing cell death in HeLa cells with an apoptosis rate significantly higher than that induced by standard treatments .

Comparative Analysis with Other Compounds

| Compound | IC₅₀ (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 18.53 | HeLa | Induces apoptosis via Bax/Bcl-2 modulation |

| 5-Fluorouracil (5-FU) | ~20 | HeLa | Inhibits DNA synthesis |

| Methotrexate (MTX) | ~25 | HeLa | Inhibits dihydrofolate reductase |

Properties

CAS No. |

920511-27-9 |

|---|---|

Molecular Formula |

C13H12N2O3 |

Molecular Weight |

244.25 g/mol |

IUPAC Name |

ethyl 1-(4-formylphenyl)imidazole-2-carboxylate |

InChI |

InChI=1S/C13H12N2O3/c1-2-18-13(17)12-14-7-8-15(12)11-5-3-10(9-16)4-6-11/h3-9H,2H2,1H3 |

InChI Key |

YTYPMCCZABVDQD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=CN1C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.